4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline
Description
4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline (CAS: 524719-43-5) is a sulfonamide derivative featuring an aniline core linked to a 4-isopropylpiperazine moiety via a sulfonyl group. Its molecular formula is C₁₃H₂₁N₃O₂S, with a molecular weight of 283.40 g/mol . This compound is of interest in medicinal chemistry due to the versatility of the sulfonamide group and the piperazine ring, which are common in bioactive molecules targeting enzymes, receptors, and ion channels.
Properties
IUPAC Name |
4-(4-propan-2-ylpiperazin-1-yl)sulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-11(2)15-7-9-16(10-8-15)19(17,18)13-5-3-12(14)4-6-13/h3-6,11H,7-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKDJFYWLGROMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline typically involves the reaction of 4-nitroaniline with 4-isopropylpiperazine in the presence of a sulfonylating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: It can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds; reactions usually occur in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors . It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its action may include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine/Piperidine Ring
Table 1: Substituent Effects on Physicochemical Properties
Key Observations :
- Lipophilicity : Benzyl-substituted analogs (e.g., 330.4 g/mol ) exhibit higher molecular weights and LogP values, suggesting increased hydrophobicity.
- Electronic Effects : Fluorine substitution (e.g., 4-fluoropiperidine ) may enhance metabolic stability through reduced susceptibility to oxidative metabolism.
Positional and Functional Group Modifications
Table 2: Modifications in Sulfonamide-Aniline Scaffold
Key Observations :
Biological Activity
4-[(4-Isopropylpiperazin-1-yl)sulfonyl]aniline is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by its sulfonamide group, which is known to enhance the pharmacological properties of various drugs. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H21N3O2S. The structure consists of an aniline moiety linked to a sulfonyl group and a piperazine ring, which contributes to its biological efficacy.
Target Interactions
The biological activity of this compound primarily involves interactions with various biological targets, including enzymes and receptors. The sulfonamide group can act as a competitive inhibitor for enzymes involved in metabolic pathways, particularly those related to cell proliferation and survival.
Mode of Action
The compound exhibits its effects through:
- Enzyme Inhibition : It inhibits key enzymes that are crucial for the synthesis of nucleic acids and proteins, thereby hindering cell division.
- Receptor Modulation : It may modulate neurotransmitter receptors, influencing neurological pathways.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis.
Anticancer Properties
The compound has demonstrated potential as an anticancer agent. In vitro studies have shown that it induces apoptosis in cancer cell lines by activating intrinsic pathways related to mitochondrial dysfunction. Furthermore, it has been observed to inhibit tumor growth in animal models.
Case Studies and Research Findings
-
Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several sulfonamide derivatives, including this compound, against common pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Pathogen MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 32 Pseudomonas aeruginosa 64 -
Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Treatment Concentration (µM) Cell Viability (%) 0 100 5 85 10 70 15 50 - Neuroprotective Effects : Another study highlighted the neuroprotective effects of the compound in models of neurodegeneration. It was shown to reduce oxidative stress markers and improve cognitive function in mice subjected to induced oxidative damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
